molecular formula C25H22ClFN4S B4557403 N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4557403
M. Wt: 465.0 g/mol
InChI Key: XLOZJKNKBJBSHU-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and a thiourea moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N’-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of N,N-dibenzylthiourea with 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N’-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl compounds, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

N,N-dibenzyl-N’-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the pyrazole ring and benzyl substituents can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
  • N,N-dibenzyl-N’-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Uniqueness

N,N-dibenzyl-N’-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of both chloro and fluoro substituents on the benzyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4S/c26-23-15-22(27)12-11-21(23)18-31-14-13-24(29-31)28-25(32)30(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15H,16-18H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOZJKNKBJBSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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